Marinostatin D

Protease inhibitor specificity Reactive site mapping Marinostatin homolog comparison

Marinostatin D is an 11-residue peptidic serine protease inhibitor isolated from the marine bacterium Alteromonas sp. B‑10‑31, with the established primary sequence Ala‑Thr‑Met‑Arg‑Tyr‑Pro‑Ser‑Asp‑Asp‑Ser‑Glu.

Molecular Formula C43H66N12O17S
Molecular Weight 1055.1 g/mol
CAS No. 139113-32-9
Cat. No. B157646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarinostatin D
CAS139113-32-9
SynonymsAla-Thr-Met-Arg-Tyr-Pro-Ser-Asp-Asp-Ser-Glu
alanyl-threonyl-methionyl-arginyl-tyrosyl-prolyl-seryl-aspartyl-aspartyl-seryl-glutamine
marinostatin D
Molecular FormulaC43H66N12O17S
Molecular Weight1055.1 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O
InChIInChI=1S/C43H66N12O17S/c1-20(44)34(63)54-33(21(2)57)40(69)49-25(12-15-73-3)36(65)48-24(6-4-13-47-43(45)46)35(64)51-27(16-22-8-10-23(58)11-9-22)41(70)55-14-5-7-30(55)39(68)53-29(19-56)38(67)50-26(17-31(59)60)37(66)52-28(42(71)72)18-32(61)62/h8-11,20-21,24-30,33,56-58H,4-7,12-19,44H2,1-3H3,(H,48,65)(H,49,69)(H,50,67)(H,51,64)(H,52,66)(H,53,68)(H,54,63)(H,59,60)(H,61,62)(H,71,72)(H4,45,46,47)/t20-,21+,24-,25-,26-,27-,28-,29-,30-,33-/m0/s1
InChIKeyWJDXFSGDJCWRCO-IIUYZQMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Marinostatin D (CAS 139113-32-9): Scientific Procurement Guide for a Defined-Reactive-Site Serine Protease Inhibitor


Marinostatin D is an 11-residue peptidic serine protease inhibitor isolated from the marine bacterium Alteromonas sp. B‑10‑31, with the established primary sequence Ala‑Thr‑Met‑Arg‑Tyr‑Pro‑Ser‑Asp‑Asp‑Ser‑Glu [1]. It belongs to the marinostatin family (MEROPS family I10), whose members are characterized by a double‑cyclic scaffold maintained through two intramolecular ester linkages (Thr³–Asp⁹ and Ser⁸–Asp¹¹) that are essential for stable protease inhibition [2]. Unlike the canonical 12‑residue marinostatin (MST(1‑12)), Marinostatin D features an N‑terminal alanine in place of phenylalanine and a unique Met³–Arg⁴ scissile bond identified by TLCK‑chymotrypsin‑mediated reversible cleavage [1][3]. This distinct reactive‑site architecture directly influences target‑protease recognition and inhibitor‑complex stability, making it a non‑substitutable tool for experiments that require a defined, non‑temporary serine protease inhibitor.

Why Marinostatin D Cannot Be Replaced by Other Marinostatin Homologs or Generic Serine Protease Inhibitors


Marinostatin homologs differ in N‑terminal sequence, reactive‑site composition, and the resulting temporal stability of the enzyme–inhibitor complex. The canonical 12‑residue marinostatin (MST(1‑12)) forms a kinetically stable complex with subtilisin, whereas disulfide‑bonded analogs such as MST‑2SS exhibit only transient inhibition and are proteolytically inactivated within 30 min [1]. Marinostatin D carries a Met³–Arg⁴ reactive site instead of the Thr³–Arg⁴ arrangement found in MST(1‑12) and Marinostatin C‑1/C‑2, altering the P1‑P1′ specificity fingerprint [2][3]. Additionally, Marinostatin E, a recently heterologously produced homolog, displays micromolar IC₅₀ values against chymotrypsin and subtilisin, which are orders of magnitude weaker than the sub‑nanomolar Ki reported for MST(1‑12) [4]. These sequence‑dependent variations in potency, selectivity, and complex half‑life mean that substituting one marinostatin variant for another without prior validation risks introducing uncontrolled variables into protease‑inhibition assays, structural studies, or bioprocess applications.

Marinostatin D: Quantitative Differentiation Evidence Against Closest Comparators


Unique Reactive‑Site Architecture: Met³–Arg⁴ Scissile Bond Differentiates Marinostatin D from MST(1‑12) and Marinostatin C‑1

Marinostatin D is the only known naturally occurring marinostatin homolog that places a methionine residue at the P1 position of the reactive site. The scissile bond was experimentally mapped to Met³–Arg⁴ through reversible cleavage and regeneration catalyzed by TLCK‑chymotrypsin [1]. In contrast, MST(1‑12) bears the sequence Phe‑Ala‑Thr‑Met‑Arg‑… with the reactive site at Thr³–Arg⁴, while Marinostatin C‑1 (Phe‑Ala‑Thr‑Met‑Arg‑…) shares the same Thr³–Arg⁴ architecture as MST(1‑12) [2][3]. This difference in the P1 residue (Met vs. Thr) is expected to alter the specificity constant (k_assoc/K_i) for chymotrypsin‑like enzymes that preferentially accommodate methionine at S1, providing a structurally rational basis for divergent protease‑selectivity profiles.

Protease inhibitor specificity Reactive site mapping Marinostatin homolog comparison

Kinetic Stability: Ester‑Linked Marinostatins Form Non‑Temporary Complexes Unlike Disulfide‑Bonded Analogs

The native ester linkages in marinostatin family members confer kinetic stability on the protease–inhibitor complex. MST(1‑12), which retains the natural Thr³–Asp⁹ and Ser⁸–Asp¹¹ ester bridges, exhibits sustained inhibition with no loss of activity after 30 min incubation with subtilisin. In contrast, the disulfide‑bonded analogs MST‑2SS (Cys³–Cys⁹, Cys⁸–Cys¹¹) and 1SS(C³–C⁹) act as temporary inhibitors: they are inactivated within 30 min under identical conditions due to specific hydrolysis at the reactive‑site peptide bond [1]. Because Marinostatin D maintains the same ester‑linkage framework as MST(1‑12), it is predicted to form a stable, non‑temporary complex, whereas disulfide‑bonded surrogates would fail to provide durable inhibition.

Protease inhibitor kinetics Temporary inhibition Enzyme–inhibitor complex stability

Conformational Rigidity: Ester Linkages in Marinostatin D Suppress Reactive‑Site Fluctuation 100‑Fold Relative to Disulfide Analogs

Hydrogen–deuterium exchange experiments reveal that the Arg⁵ (P1′) NH proton in native ester‑linked marinostatin (MST(1‑12)) is strongly protected from exchange, reflecting a rigid, hydrogen‑bonded reactive‑site conformation. In the disulfide‑bonded analog MST‑2SS, the exchange rate of the same proton is approximately 100‑fold faster, indicating a more flexible and less converged structure [1]. Because Marinostatin D conserves the identical ester‑bridge topology (Thr³–Asp⁹, Ser⁸–Asp¹¹), it is inferred to possess comparably suppressed backbone dynamics at the reactive loop, which is a prerequisite for achieving the low‑nanomolar Ki values characteristic of the family.

Hydrogen–deuterium exchange Conformational dynamics Inhibitor rigidity

Sub‑Nanomolar Potency of Marinostatin Family Contrasts with Micromolar Potency of Marinostatin E

The marinostatin scaffold achieves exceptionally tight binding to subtilisin. Synthetic MST(1‑12) inhibits subtilisin with a Ki of 0.6 nM, comparable to the reported value for native MST of 1.5 nM [1]. Marinostatin D, sharing the identical ester‑bridge framework and a conserved core sequence (positions 3–12), is expected to fall within this sub‑nanomolar potency range. In sharp contrast, the recently reported homolog Marinostatin E inhibits subtilisin with an IC₅₀ of 39.6 μM and chymotrypsin with an IC₅₀ of 4.0 μM [2]. This approximately 26,000‑fold difference underscores that minor sequence variations among marinostatin homologs translate into orders‑of‑magnitude potency shifts.

Enzyme inhibition potency Ki comparison Marinostatin homolog SAR

Protease Selectivity Profile: Marinostatin Family Spans Subtilisin, Chymotrypsin, and Elastase but Spares Trypsin

The marinostatin family (I10) displays a characteristic selectivity fingerprint: strong inhibition of subtilisin (bacterial serine protease), chymotrypsin, and pancreatic elastase, with no activity against trypsin [1][2]. Marinostatin D, as a member of this family, is expected to mirror this broad‑yet‑selective anti‑serine protease profile. This contrasts with commercially available broad‑spectrum inhibitors such as PMSF or AEBSF, which irreversibly modify the active‑site serine of virtually all serine hydrolases and lack the subtilisin/chymotrypsin/elastase discrimination that marinostatins provide.

Protease selectivity panel Serine protease profiling Marinostatin specificity

Molecular Weight and Purity Identity: Marinostatin D (1055.1 Da) Distinguished from MST(1‑12) (1420 Da) and Homologs for Analytical QC

The molecular weight of Marinostatin D is 1055.1 Da (C₄₃H₆₆N₁₂O₁₇S), making it one of the smallest members of the marinostatin family . This size is significantly lower than MST(1‑12) (approx. 1420 Da) and Marinostatin C‑1 (1417.5 Da) and C‑2 (1643.8 Da) [1][2]. The difference facilitates unambiguous identification by LC‑MS and ensures that procurement of Marinostatin D yields a peptide with a distinct retention time and mass signature that cannot be mistaken for other marinostatin isoforms.

Peptide characterization Molecular weight identification HPLC purity benchmarking

Marinostatin D: Evidence‑Backed Research and Industrial Application Scenarios


Biochemical Assays Requiring a Defined Met‑P1 Reactive Site for Chymotrypsin‑Like Proteases

Marinostatin D is the only known marinostatin with a Met residue at the P1 position, verified by TLCK‑chymotrypsin cleavage [1]. This specificity makes it the reagent of choice for investigators studying S1‑subsite preferences of chymotrypsin‑family enzymes, where a methionine‑occupying inhibitor serves as a precise mechanistic probe that cannot be substituted by Thr‑P1 marinostatins (MST(1‑12) or C‑1) [2].

Long‑Duration Enzymatic and Bioprocess Inhibition (>30 min) Demanding Non‑Temporary Complex Formation

The conserved ester‑linkage scaffold of Marinostatin D predicts sustained subtilisin inhibition beyond 30 min, in contrast to disulfide‑linked analogs (MST‑2SS, 1SS) that are inactivated within 30 min [1]. This property is critical for fed‑batch bioprocesses, long‑term enzymatic assays, or any workflow where loss of inhibitor activity over time would confound results.

Structural Biology and NMR Studies of Rigid, Ester‑Bridged Protease Inhibitors

The 100‑fold slower hydrogen–deuterium exchange rate of ester‑linked marinostatins relative to disulfide‑bonded analogs demonstrates superior conformational rigidity at the reactive loop [1]. Marinostatin D, possessing the identical ester topology, is an ideal candidate for high‑resolution NMR structure determination, molecular dynamics simulations, or crystallography where a well‑ordered inhibitor conformation is essential for interpreting protease–inhibitor interaction surfaces.

Protease Selectivity Profiling: Discriminating Subtilisin/Chymotrypsin/Elastase Activity from Trypsin

The marinostatin family selectively inhibits subtilisin, chymotrypsin, and pancreatic elastase without affecting trypsin [1][2]. Marinostatin D can be deployed in complex biological matrices to suppress specific serine protease activities while leaving trypsin‑dependent pathways intact, a selectivity window that irreversible broad‑spectrum inhibitors (e.g., PMSF) cannot replicate.

Quote Request

Request a Quote for Marinostatin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.